

Synthesis of Rivaroxaban Intermediates: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: 5-Chlorothiophene-2-carbohydrazide

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For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical phase in the manufacturing of active pharmaceutical ingredients (APIs) like Rivaroxaban. This document provides detailed application notes and protocols for the synthesis of crucial Rivaroxaban intermediates, offering a comprehensive resource for laboratory and industrial applications.

Rivaroxaban, an orally administered direct factor Xa inhibitor, is a widely used anticoagulant. Its synthesis involves several key intermediates, the purity and yield of which directly impact the quality of the final drug product. This guide outlines the synthetic pathways for producing these precursors, presenting quantitative data in structured tables and providing detailed experimental protocols.

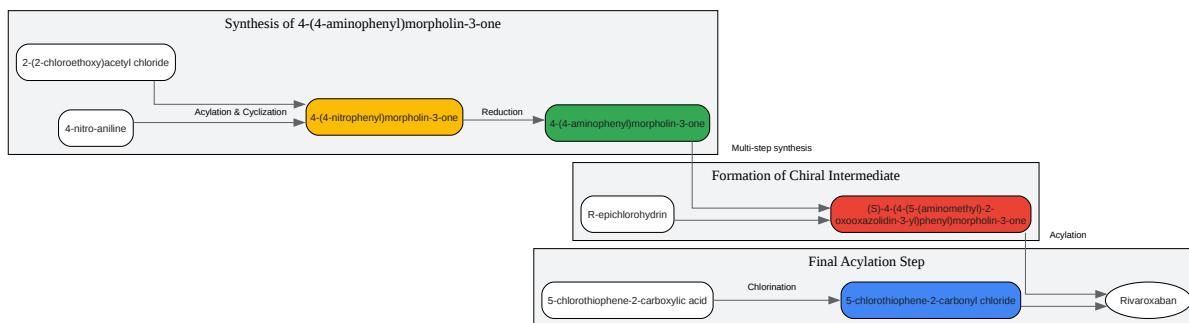
Key Intermediates in Rivaroxaban Synthesis

The synthesis of Rivaroxaban hinges on the preparation of several key building blocks. Among the most critical are 4-(4-aminophenyl)morpholin-3-one, its nitro precursor 4-(4-nitrophenyl)morpholin-3-one, the chiral amine (S)-4-(4-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, and the acylating agent 5-chlorothiophene-2-carbonyl chloride. The efficient synthesis of these molecules is paramount for a successful and cost-effective manufacturing process.

Synthetic Pathways and Methodologies

The overall synthesis of Rivaroxaban can be approached through various routes. A common and well-established pathway involves the initial synthesis of 4-(4-aminophenyl)morpholin-3-one, which then undergoes a series of reactions to introduce the chiral oxazolidinone ring and subsequent acylation with 5-chlorothiophene-2-carbonyl chloride to yield the final product.

Diagram: Overall Synthetic Pathway of Rivaroxaban



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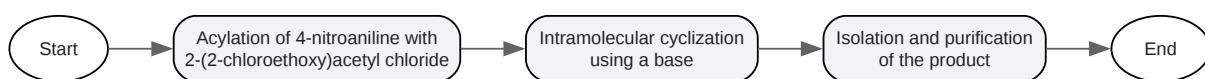
Caption: General synthetic pathway to Rivaroxaban.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of key rivaroxaban intermediates, along with tables summarizing the quantitative data for easy comparison of different methodologies.

Synthesis of 4-(4-nitrophenyl)morpholin-3-one

This intermediate is a precursor to the key amine, 4-(4-aminophenyl)morpholin-3-one. An efficient synthesis involves the reaction of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride followed by intramolecular cyclization.



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Caption: Workflow for 4-(4-nitrophenyl)morpholin-3-one synthesis.

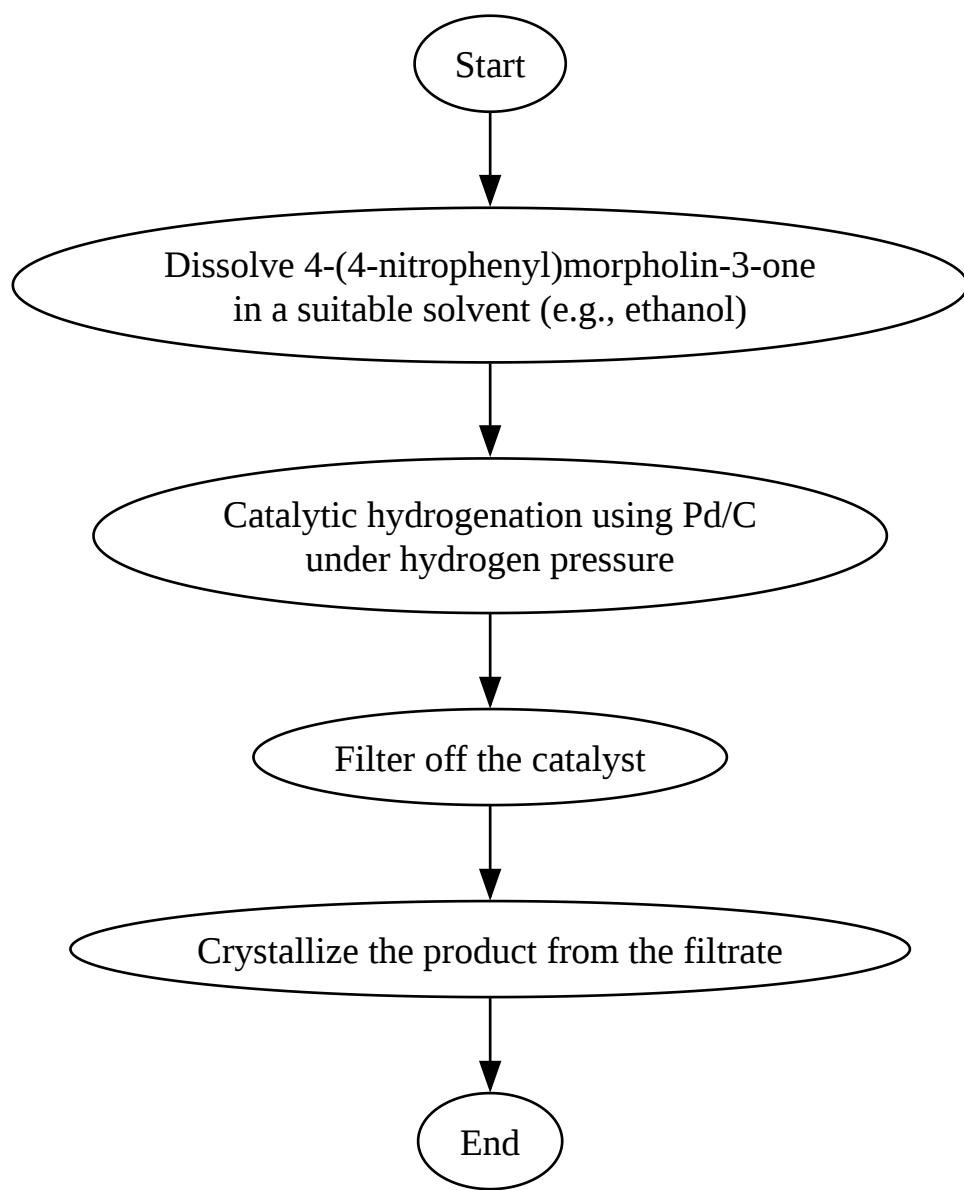
A detailed protocol for the preparation of 4-(4-nitrophenyl)morpholin-3-one is as follows:

- **Acylation:** To a solution of 4-nitroaniline in a suitable solvent such as toluene, slowly add 2-(2-chloroethoxy)acetyl chloride at a controlled temperature.
- **Cyclization:** After the acylation is complete, a base like potassium carbonate is added to the reaction mixture. The mixture is then heated to facilitate the intramolecular cyclization to form the morpholin-3-one ring.
- **Work-up and Purification:** The reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield pure 4-(4-nitrophenyl)morpholin-3-one.

Parameter	Value	Reference
Yield	97.7%	[1]
Purity (HPLC)	98.3%	[1]
Reaction Time	6 hours	[1]
Reaction Temperature	40°C	[1]

Synthesis of 4-(4-aminophenyl)morpholin-3-one

The reduction of the nitro group in 4-(4-nitrophenyl)morpholin-3-one yields the crucial amine intermediate. Catalytic hydrogenation is a common and efficient method for this transformation.



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Caption: Workflow for 5-chlorothiophene-2-carbonyl chloride synthesis.

- Reaction: 5-chlorothiophene-2-carboxylic acid is suspended in an inert solvent like dichloromethane. A chlorinating agent such as thionyl chloride is added, often with a catalytic amount of DMF.

- Heating: The mixture is heated to reflux and maintained at that temperature for several hours until the conversion to the acid chloride is complete.
- Purification: The excess thionyl chloride and the solvent are removed under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which can often be used in the next step without further purification.

Parameter	Value	Reference
Yield	Quantitative	[2]
Chlorinating Agent	Thionyl chloride	[2]
Solvent	Dichloromethane	[2]
Reaction Time	16 hours	[2]

Conclusion

The successful synthesis of Rivaroxaban is highly dependent on the efficient and high-yielding preparation of its key intermediates. The protocols and data presented in this guide offer valuable insights for researchers and professionals in the pharmaceutical industry. By optimizing the synthesis of these crucial building blocks, the overall manufacturing process of Rivaroxaban can be made more robust, cost-effective, and scalable. Adherence to detailed and well-documented procedures is essential for ensuring the quality and purity of the final API, ultimately contributing to the safety and efficacy of this important anticoagulant medication.

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